methyl}aniline CAS No. 62732-23-4](/img/structure/B14512358.png)
N,N-Dimethyl-4-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is an organic compound with the molecular formula C20H19N5. It is a complex molecule that features multiple functional groups, including dimethylamino, phenylazo, and phenylhydrazinylidene groups. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline typically involves the reaction of N,N-dimethylaniline with diazonium salts. The process begins with the formation of a diazonium salt from aniline derivatives, which is then coupled with N,N-dimethylaniline under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, participate in redox reactions, and undergo photochemical transformations. These interactions are mediated by the functional groups present in the molecule, which can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N-Dimethyl-4-(phenylazo)aniline
- N,N-Dimethyl-4-phenylazoaniline
- Dimethyl-4-phenylenediamine
Uniqueness
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in multiple types of chemical reactions and its vibrant color make it valuable in various applications .
Properties
CAS No. |
62732-23-4 |
|---|---|
Molecular Formula |
C21H21N5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N'-anilino-4-(dimethylamino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C21H21N5/c1-26(2)20-15-13-17(14-16-20)21(24-22-18-9-5-3-6-10-18)25-23-19-11-7-4-8-12-19/h3-16,22H,1-2H3 |
InChI Key |
ARAPGVITTOXPHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


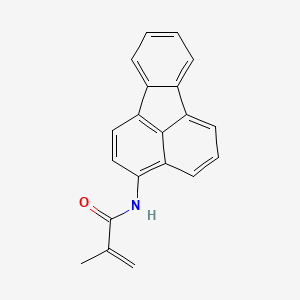
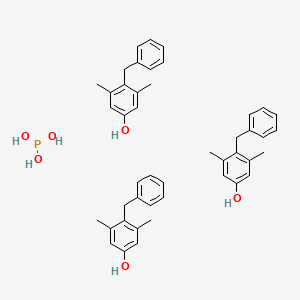
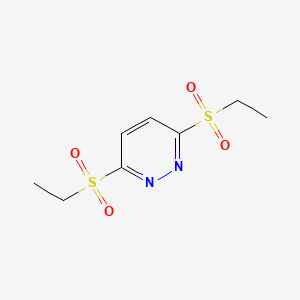

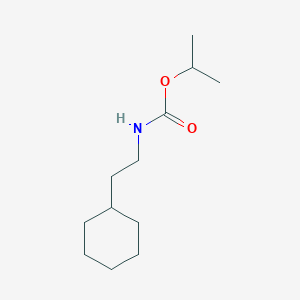

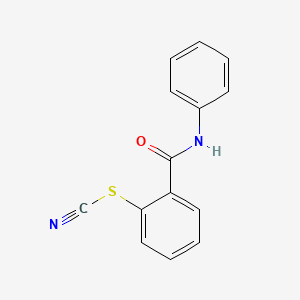





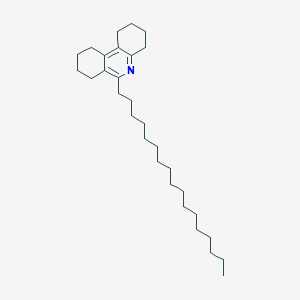
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
